molecular formula C20H16FNO2S B2940560 2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide CAS No. 896019-26-4

2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2940560
CAS No.: 896019-26-4
M. Wt: 353.41
InChI Key: HAILUQKBIDVLCF-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide is a thioacetamide derivative featuring a sulfanyl (-S-) bridge connecting a 4-fluorophenyl group to the acetamide core, with the amide nitrogen substituted by a 2-phenoxyphenyl moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2S/c21-15-10-12-17(13-11-15)25-14-20(23)22-18-8-4-5-9-19(18)24-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAILUQKBIDVLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide typically involves the reaction of 4-fluorothiophenol with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-Allyl-2-[(4-fluorophenyl)sulfanyl]acetamide

  • Structure: Differs in the N-substituent (allyl vs. 2-phenoxyphenyl).
  • Properties : Molecular weight 225.28 g/mol; CAS 339097-56-2 .

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

  • Structure: Features a 2-aminophenylsulfanyl group and 4-methoxyphenylamide.

2-Chloro-N-(4-fluorophenyl)acetamide

  • Structure : Replaces the sulfanyl bridge with a chloro group.
  • Applications: Intermediate for synthesizing quinolinyloxy acetamides and piperazinediones . The absence of the sulfanyl group reduces sulfur-mediated interactions (e.g., disulfide bonding).

Heterocyclic Sulfanyl-Acetamide Derivatives

2-[[2-(4-Chlorophenyl)chromeno-pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

  • Structure: Integrates a chromeno-pyrimidine heterocycle.
  • Properties : Molecular weight 496.0 g/mol (C₂₆H₁₉ClFN₃O₂S); CAS 872207-73-3 .
  • Significance : The extended aromatic system may enhance π-π stacking with biological targets, such as enzymes or receptors.

N-(4-Fluorophenyl)-2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetamide

  • Structure: Contains a quinazolinone ring linked via sulfanyl.
  • Activity: Quinazolinones are known for kinase inhibition; this derivative may exhibit anticancer or anti-inflammatory properties .

Bioactive Thioacetamide-Triazole Hybrids

2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38)

  • Activity : MIC values against E. coli: 32 µg/mL .

Data Tables

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Sulfanyl Group: Critical for sulfur-mediated interactions (e.g., covalent binding to cysteine residues in enzymes) . N-Substituents: Aromatic groups like 2-phenoxyphenyl may improve metabolic stability compared to aliphatic substituents (e.g., allyl) . Heterocycles: Triazoles or quinazolinones enhance bioactivity via additional binding motifs (e.g., triazole’s hydrogen-bonding capacity) .
  • Synthetic Challenges: Thioacetamide derivatives often require controlled reaction conditions to avoid oxidation of the sulfanyl group . Complex heterocycles (e.g., chromeno-pyrimidines) necessitate multi-step syntheses, increasing production costs .

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